molecular formula C8H14O B092555 2-(3-Cyclohexenyl)ethanol CAS No. 18240-10-3

2-(3-Cyclohexenyl)ethanol

Cat. No. B092555
CAS RN: 18240-10-3
M. Wt: 126.2 g/mol
InChI Key: FELLSOCIMJMONP-UHFFFAOYSA-N
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Description

“2-(3-Cyclohexenyl)ethanol” is an organic compound related to cyclohexane by replacement of one hydrogen atom by a hydroxyl group . It is used as a substrate for allylic hydroxylation reaction in the preparation of thin films and single crystals .


Synthesis Analysis

The synthesis of “2-(3-Cyclohexenyl)ethanol” could potentially be achieved via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . This process not only provides a novel route to yield cyclohexanol and ethanol, but also rationally utilizes excess acetic acid .


Molecular Structure Analysis

The molecular formula of “2-(3-Cyclohexenyl)ethanol” is C8H14O . The average mass is 126.196 Da and the monoisotopic mass is 126.104462 Da .


Chemical Reactions Analysis

The hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol . This process coforms cyclohexanone, which is a main feedstock for the production of adipic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Cyclohexenyl)ethanol” include a boiling point of 180.0±9.0 °C at 760 mmHg, a flash point of 71.2±15.0 °C, and a density of 0.9±0.1 g/cm3 . It has 1 H bond acceptor, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

  • Controlled Release of Bioactives : Chitosan films containing 2-phenyl ethanol, structurally similar to 2-(3-Cyclohexenyl)ethanol, have been developed for the controlled release of bioactives. These films, incorporating β-cyclodextrin inclusion complexes, show potential in the controlled release of compounds with fragrant, bacteriostatic, and antifungal properties (Zarandona et al., 2020).

  • Electrochemical Applications : Research on the electrohydrodimerization of 2-cyclohexen-1-one, a molecule related to 2-(3-Cyclohexenyl)ethanol, highlights its significance in electrochemical processes. This study in hydroethanolic media can inform the development of advanced electrochemical synthesis methods (Brillas & Ortiz, 1985).

  • Pharmaceutical and Color Industries : The microflow synthesis of 4-hydroxyquinoline in supercritical ethanol, involving compounds structurally similar to 2-(3-Cyclohexenyl)ethanol, plays a crucial role in pharmaceutical and color industries. This process demonstrates the importance of 2-(3-Cyclohexenyl)ethanol in facilitating reactions under specific conditions (Takebayashi et al., 2016).

  • Biofuel Research : Studies on lignin-derived cyclic oxygenates, including compounds like 2-phenyl ethanol and cyclohexane ethanol, show their potential in improving emissions in diesel engines. This research is significant for the development of sustainable biofuels (Zhou et al., 2012).

  • Chromatography and Separation Techniques : The separation of mixtures of 2-phenyl ethanol and other compounds using SMB chromatography has been investigated. This study is relevant for understanding the application of 2-(3-Cyclohexenyl)ethanol in separation techniques (Yun et al., 1997).

  • Catalysis and Chemical Synthesis : Research on the hydrogenation of various ethers and alcohols, including compounds structurally related to 2-(3-Cyclohexenyl)ethanol, informs their role in catalysis and chemical synthesis. These studies are crucial for understanding reaction mechanisms and developing new synthetic methods (Nishimura et al., 1972).

Future Directions

The future directions of “2-(3-Cyclohexenyl)ethanol” could involve further exploration of its synthesis methods and potential applications. For instance, the hydrogenation of cyclohexyl acetate provides a novel route to yield cyclohexanol and ethanol, which could be explored further .

properties

IUPAC Name

2-cyclohex-3-en-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h1-2,8-9H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELLSOCIMJMONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939584
Record name 2-(Cyclohex-3-en-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclohexenyl)ethanol

CAS RN

18240-10-3
Record name 3-Cyclohexene-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18240-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Cyclohexenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Cyclohex-3-en-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-cyclohexenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.271
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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